molecular formula C23H24O3 B12555956 4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) CAS No. 189310-02-9

4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)

Cat. No.: B12555956
CAS No.: 189310-02-9
M. Wt: 348.4 g/mol
InChI Key: HGVQSFAQDJSIES-UHFFFAOYSA-N
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Description

4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) typically involves the reaction of 2-hydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) can undergo various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various hydroxy derivatives.

    Substitution: Halogenated phenols and other substituted products.

Scientific Research Applications

4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound’s antioxidant properties may also play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the hydroxyphenyl group.

    Bisphenol A: Another bisphenol compound with different substituents on the phenol rings.

Uniqueness

4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is unique due to the presence of the hydroxyphenyl group, which imparts different chemical and biological properties compared to other bisphenol compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

189310-02-9

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(4-hydroxy-2,6-dimethylphenyl)-(2-hydroxyphenyl)methyl]-3,5-dimethylphenol

InChI

InChI=1S/C23H24O3/c1-13-9-17(24)10-14(2)21(13)23(19-7-5-6-8-20(19)26)22-15(3)11-18(25)12-16(22)4/h5-12,23-26H,1-4H3

InChI Key

HGVQSFAQDJSIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(C2=CC=CC=C2O)C3=C(C=C(C=C3C)O)C)C)O

Origin of Product

United States

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